Comparative MPO Inhibitory Activity: 2-(4-Fluoro-phenoxy)-5-iodo-pyridine Versus Closest Structural Analog
2-(4-Fluoro-phenoxy)-5-iodo-pyridine (CHEMBL4792720) exhibits an IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) under standardized assay conditions [1]. A structurally closely related analog, CHEMBL4800005, demonstrates an IC₅₀ of 72 nM against the same target under identical assay parameters (10-minute incubation in presence of 120 mM NaCl, aminophenyl fluorescein-based detection) [2]. The 2.2-fold difference in potency establishes that the specific substitution pattern of the target compound yields intermediate MPO inhibitory activity within this chemotype series, positioning it as a distinct tool compound for structure-activity relationship studies where graded potency across analogs is required.
| Evidence Dimension | MPO enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | CHEMBL4800005: 72 nM |
| Quantified Difference | 2.2-fold lower potency (159 nM vs 72 nM) |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based assay |
Why This Matters
This quantitative potency difference enables selection of the appropriate compound for dose-response profiling where intermediate MPO inhibition (versus more potent 72 nM analog) is required to avoid complete target saturation in mechanistic studies.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC50 159 nM against recombinant human MPO. View Source
- [2] BindingDB. BDBM50554045 (CHEMBL4800005). IC50 72 nM against recombinant human MPO. View Source
